molecular formula C9H11Cl2FN4 B1448065 {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride CAS No. 1351630-50-6

{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

Cat. No.: B1448065
CAS No.: 1351630-50-6
M. Wt: 265.11 g/mol
InChI Key: DCTUXPWBGMUUGF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride” are not fully detailed in the searched resources. It is known to be a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Triazole derivatives, including 1,2,4-triazoles, serve as pivotal scaffolds in the synthesis of heterocyclic compounds, demonstrating a broad spectrum of biological activities. These compounds are utilized in the development of pharmaceuticals, showcasing antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. For instance, amino-1,2,4-triazoles have been employed as raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role extends to the creation of analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties, indicating their broad utility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Material Science

In material science, triazole derivatives have been explored for their potential in creating innovative materials. For example, 1,2,4-triazole-based compounds have been investigated for their application in proton-conducting fuel cell membranes. These materials are noted for improving the fundamental characteristics of electrolyte membranes, enhancing film-forming ability, thermal stability, electrochemical stability, mechanical strength, and morphological stability. Such advancements are crucial for the development of efficient, durable, and high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).

Pharmacological Applications

The pharmacological significance of triazole-containing scaffolds is well-documented, with numerous studies highlighting their therapeutic potential. Triazoles have been synthesized for use against cancer cells, microbes, and various diseases, demonstrating the versatility and importance of these compounds in drug discovery. Strategies for synthesizing 1,2,4-triazole-containing scaffolds from 3-amino-1,2,4-triazole have been particularly noted for their contribution to new drug candidates, emphasizing the critical role of triazole derivatives in the pharmaceutical industry (Nasri, Bayat, & Kochia, 2021).

Mechanism of Action

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.2ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;;/h1-4,6H,5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTUXPWBGMUUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
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{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
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{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
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{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
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{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride

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